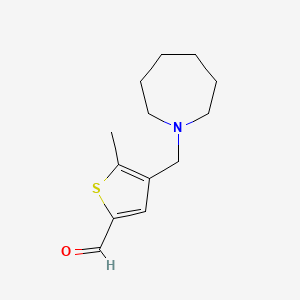![molecular formula C13H18FNO B2581404 {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine CAS No. 1016498-11-5](/img/structure/B2581404.png)
{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Psychoactive Substances and Legal Highs
The research into novel psychoactive substances, often referred to as "legal highs," provides a chemical overview for toxicologists due to the increasing market presence of these materials. The study by Gibbons (2012) covers the basic chemistry of these novel psychoactive compounds, relating them to endogenous neurotransmitters and existing drugs of abuse, highlighting the challenges these substances present to both society and toxicology due to their varied chemical identities and pharmacological effects [Gibbons, 2012].
Reproductive Toxicity of Chemical Compounds
Another research domain involves the reproductive toxicity of chemical compounds like benzophenone-3 (BP-3), which shares a phenolic structure with many psychoactive substances. Ghazipura et al. (2017) examined the reproductive toxicity of BP-3, showing how exposure could affect birth weights and gestational ages, suggesting the importance of understanding the endocrine-disrupting effects of such chemicals [Ghazipura et al., 2017].
Cognitive Effects of MDMA
Research on the cognitive effects of MDMA, a synthetic psychoactive drug, by Pantoni and Anagnostaras (2019) systematically reviews animal studies focused on dose-related cognitive deficits. Their findings suggest that low doses of MDMA might not produce cognitive deficits, indicating a nuanced understanding of dose-dependent neurotoxicity and its implications for therapeutic use [Pantoni & Anagnostaras, 2019].
Driving Performance and Psychoactive Drugs
McGrane et al. (2022) systematically reviewed the effects of METH and MDMA on motor vehicle driving performance, highlighting the discrepancy between experimental and observational study outcomes and emphasizing the need for understanding the impact of psychoactive drugs on driving safety [McGrane et al., 2022].
Diagnostic and Therapeutic Applications in Neurology
Santo et al. (2022) reviewed the utility of amino acid PET radiotracers for evaluating glioma recurrence, comparing it with MRI. Although not directly related to "{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine," this study underscores the importance of advanced diagnostic tools in neurology, potentially relevant for researching neuroactive substances [Santo et al., 2022].
Eigenschaften
IUPAC Name |
[3-(cyclopentyloxymethyl)-4-fluorophenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-6-5-10(8-15)7-11(13)9-16-12-3-1-2-4-12/h5-7,12H,1-4,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCADTDRVFYUOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=C(C=CC(=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2581323.png)


![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2581327.png)

![N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2581331.png)
![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581333.png)
![N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581334.png)
![4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2581337.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2581341.png)


